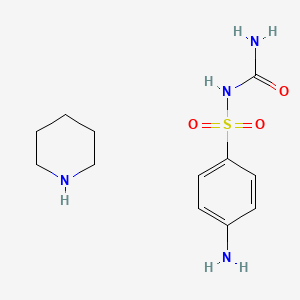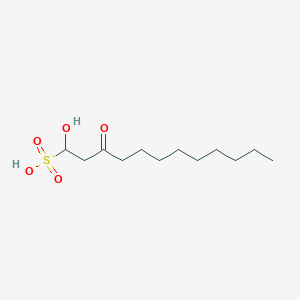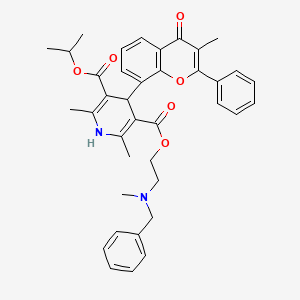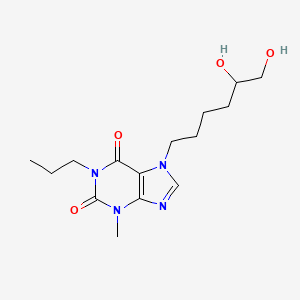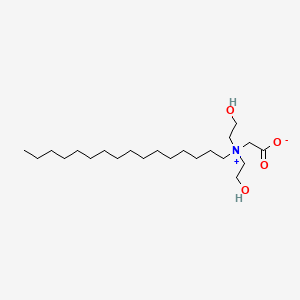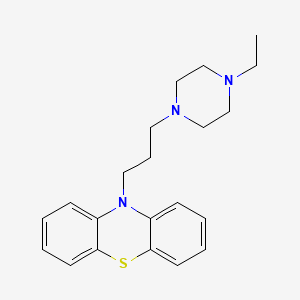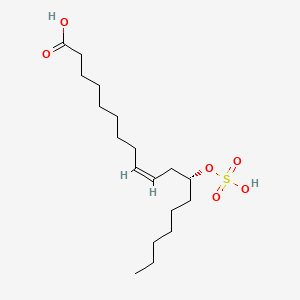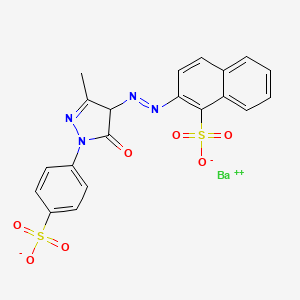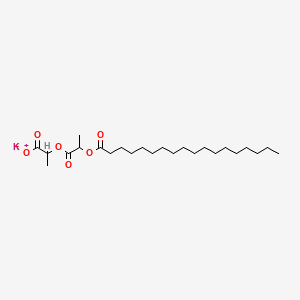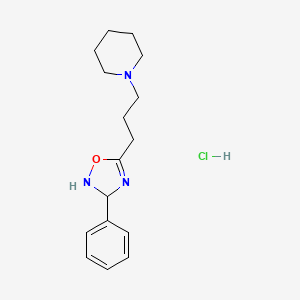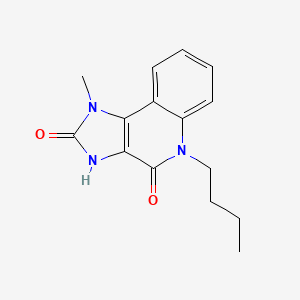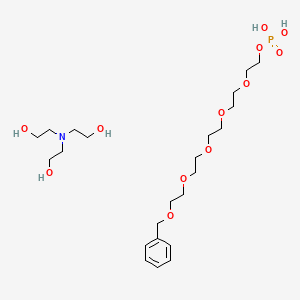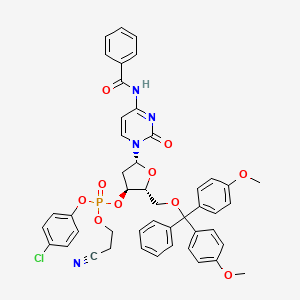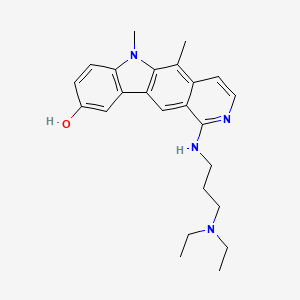
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5,6-dimethyl- is a complex organic compound belonging to the pyridocarbazole family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5,6-dimethyl- typically involves multiple steps. One common method includes the debenzylation and dehydrogenation of 9-methoxy-6H-pyrido(4,3-b)carbazole using palladium on charcoal. This intermediate is then converted to the desired compound using pyridine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on charcoal for dehydrogenation, pyridine hydrochloride for conversion reactions, and other standard organic reagents for oxidation and substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups to the molecule.
Applications De Recherche Scientifique
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Its unique properties may find applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5,6-dimethyl- involves several molecular targets and pathways. It is known to intercalate with DNA, inhibiting topoisomerase II and affecting DNA replication and transcription. Additionally, it may interact with various proteins and enzymes, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ellipticine: A well-known compound in the pyridocarbazole family with potent anti-cancer properties.
9-Methoxy-6H-pyrido(4,3-b)carbazole: An intermediate in the synthesis of the target compound.
Uniqueness
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5,6-dimethyl- stands out due to its specific structural modifications, which may enhance its biological activity and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
83948-20-3 |
|---|---|
Formule moléculaire |
C24H30N4O |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1-[3-(diethylamino)propylamino]-5,6-dimethylpyrido[4,3-b]carbazol-9-ol |
InChI |
InChI=1S/C24H30N4O/c1-5-28(6-2)13-7-11-25-24-21-15-20-19-14-17(29)8-9-22(19)27(4)23(20)16(3)18(21)10-12-26-24/h8-10,12,14-15,29H,5-7,11,13H2,1-4H3,(H,25,26) |
Clé InChI |
OYZBTIPWPWHPIB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3C)C=CC(=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


